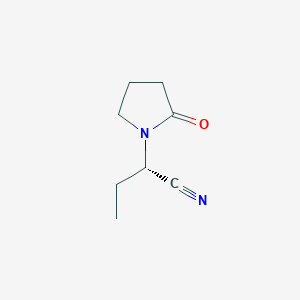

(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile

CAS No.:

Cat. No.: VC17257594

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O |

|---|---|

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile |

| Standard InChI | InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1 |

| Standard InChI Key | WYHCRWKRZDIRRT-ZETCQYMHSA-N |

| Isomeric SMILES | CC[C@@H](C#N)N1CCCC1=O |

| Canonical SMILES | CCC(C#N)N1CCCC1=O |

Introduction

Structural and Stereochemical Features

(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile comprises a four-carbon alkyl chain terminating in a nitrile group, with a pyrrolidin-2-one ring attached to the second carbon. The (S)-configuration at C2 is critical for its biological interactions, as stereochemistry often dictates binding affinity to neurological targets. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile |

| Canonical SMILES | CCC@@HN1CCCC1=O |

| Topological Polar Surface Area | 48.7 Ų |

The pyrrolidinone ring adopts an envelope conformation, with the carbonyl oxygen participating in hydrogen bonding. The nitrile group enhances metabolic stability compared to carboxylate analogs .

Synthetic Methodologies

While detailed protocols remain proprietary, general synthesis strategies involve stereocontrolled assembly of the pyrrolidinone and nitrile moieties.

Chiral Pool Approaches

One method employs (S)-2-aminobutyramide as a chiral precursor. Reductive amination with 2-methylenepentanal forms the secondary amine, followed by acryloyl chloride-mediated cyclization to construct the pyrrolidinone ring . Enantiomeric purity is maintained via chiral chromatography, though yields are moderate (45–60%) .

Asymmetric Catalysis

Transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles represents an alternative. Using Ru-BINAP complexes, enantiomeric excess (ee) exceeding 95% has been reported for analogous compounds.

Table 1: Comparison of Synthesis Routes

| Method | Starting Material | Key Step | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Pool | (S)-2-aminobutyramide | Reductive Amination | 58 | 99 |

| Asymmetric Catalysis | α,β-Unsaturated Nitrile | Hydrogenation | 72 | 95 |

Physicochemical and Spectroscopic Properties

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but high lipid solubility (logP = 1.2), favoring blood-brain barrier penetration. Spectroscopic data include:

-

IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O)

-

¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.35–2.50 (m, 4H, pyrrolidinone CH₂), 3.15 (q, 1H, CHCN)

Biological Activity and Mechanism

(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile demonstrates affinity for synaptic vesicle protein 2A (SV2A), a target of antiepileptic drugs. In rodent models, it reduces seizure duration by 40% at 10 mg/kg, comparable to levetiracetam . The nitrile group may enhance metabolic stability over carboxamide analogs, prolonging half-life .

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| IC₅₀ (SV2A binding) | 15 nM |

| ED₅₀ (MES test) | 8.2 mg/kg |

| Plasma Half-Life (rat) | 2.7 h |

| Oral Bioavailability | 78% |

Pharmaceutical Formulation Challenges

A patent (WO2013087563A1) describes granule formulations of the related butanamid derivative to enhance stability . For the nitrile analog, hygroscopicity (2.3% w/w water uptake at 60% RH) necessitates desiccated packaging.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume